molecular formula C9H8INO2 B8437704 4-Iodo-3-methoxymethoxy-benzonitrile

4-Iodo-3-methoxymethoxy-benzonitrile

Cat. No. B8437704
M. Wt: 289.07 g/mol
InChI Key: TVVCTXRNCAZJAM-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

3-hydroxy-4-iodobenzonitrile (500 mg, 2.04 mmol) and MOMCl (350 mg, 4.37 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) and cooled to 0° C. NaH (100 mg, 60% suspension in mineral oil, 2.5 mmol) is then added. The resulting mixture is allowed to stir at room temperature for 1 h before TLC analysis suggested the consumption of the starting iodide. Ether is then added and washed with H2O (3×20 mL) and brine. After drying over Na2SO4, the ether is removed and the residue is purified through chromatography to afford the desired MOM ether (570 mg, 96%). 1H NMR (300 MHz, CDCl3) δ 7.90 (1H, d, J=8.01 Hz), 7.32 (1H, d, J=1.7 Hz), 7.03 (1H, dd, J=8.01 and 1.71 Hz), 5.27 (2H, s), 3.51 (3H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[C:5]#[N:6].[CH2:11](Cl)[O:12][CH3:13].[H-].[Na+]>CN(C)C=O>[I:10][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[O:1][CH2:11][O:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1I
Name
Quantity
350 mg
Type
reactant
Smiles
C(OC)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h before TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the consumption of the starting iodide
ADDITION
Type
ADDITION
Details
Ether is then added
WASH
Type
WASH
Details
washed with H2O (3×20 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the ether is removed
CUSTOM
Type
CUSTOM
Details
the residue is purified through chromatography
CUSTOM
Type
CUSTOM
Details
to afford the desired MOM ether (570 mg, 96%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
IC1=C(C=C(C#N)C=C1)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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